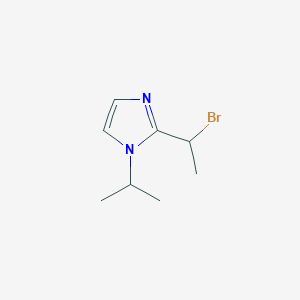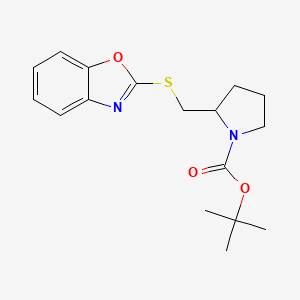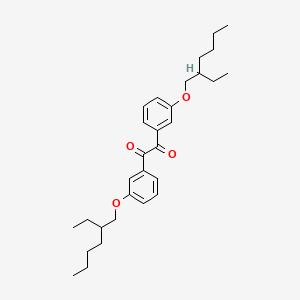![molecular formula C9H9Br2NO3S B13966904 2-Bromo-1-[5-bromo-3-(ethylsulfonyl)-2-pyridinyl]ethanone CAS No. 1923784-04-6](/img/structure/B13966904.png)
2-Bromo-1-[5-bromo-3-(ethylsulfonyl)-2-pyridinyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-[5-bromo-3-(ethylsulfonyl)-2-pyridinyl]ethanone is an organic compound with a complex structure that includes bromine, ethylsulfonyl, and pyridine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-[5-bromo-3-(ethylsulfonyl)-2-pyridinyl]ethanone typically involves the bromination of precursor compounds. One common method is the bromination of 2-hydroxyacetophenone or 5-bromo-2-hydroxyacetophenone using bromine in glacial acetic acid . Another approach involves the reaction of 2-hydroxy-α-bromo-acetophenone with bromine in 50% aqueous acetic acid .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-1-[5-bromo-3-(ethylsulfonyl)-2-pyridinyl]ethanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Products include azides, thiocyanates, and other substituted derivatives.
Oxidation Reactions: Sulfone derivatives.
Reduction Reactions: Alcohol derivatives.
Applications De Recherche Scientifique
2-Bromo-1-[5-bromo-3-(ethylsulfonyl)-2-pyridinyl]ethanone has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It can be used to study the effects of brominated compounds on biological systems.
Industrial Applications: It may be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-[5-bromo-3-(ethylsulfonyl)-2-pyridinyl]ethanone involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and the ethylsulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The pyridine moiety can interact with aromatic residues in proteins, affecting their function.
Comparaison Avec Des Composés Similaires
- 2-Bromo-1-(3-thienyl)-1-ethanone
- 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone
- 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone
Comparison: 2-Bromo-1-[5-bromo-3-(ethylsulfonyl)-2-pyridinyl]ethanone is unique due to the presence of both bromine and ethylsulfonyl groups attached to a pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds. For example, 2-Bromo-1-(3-thienyl)-1-ethanone lacks the ethylsulfonyl group, which affects its reactivity and potential applications. Similarly, 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone has a hydroxy group instead of an ethylsulfonyl group, leading to different chemical properties and uses.
Propriétés
Numéro CAS |
1923784-04-6 |
|---|---|
Formule moléculaire |
C9H9Br2NO3S |
Poids moléculaire |
371.05 g/mol |
Nom IUPAC |
2-bromo-1-(5-bromo-3-ethylsulfonylpyridin-2-yl)ethanone |
InChI |
InChI=1S/C9H9Br2NO3S/c1-2-16(14,15)8-3-6(11)5-12-9(8)7(13)4-10/h3,5H,2,4H2,1H3 |
Clé InChI |
TVUBOHXSJGDWDY-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)C1=C(N=CC(=C1)Br)C(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![6-Benzyl-2-(chloromethyl)-6-azaspiro[3.4]octane](/img/structure/B13966879.png)

![Benzyl 8-cyclopropyl-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13966898.png)


